molecular formula C14H26O2 B12715176 3,4-Dimethyloct-6-enyl isobutyrate CAS No. 94086-62-1

3,4-Dimethyloct-6-enyl isobutyrate

Cat. No.: B12715176
CAS No.: 94086-62-1
M. Wt: 226.35 g/mol
InChI Key: ZGPPERKMXSGYRK-ZDUSSCGKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyloct-6-enyl isobutyrate typically involves the esterification of 3,4-dimethyloct-6-enol with isobutyric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization would be essential for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyloct-6-enyl isobutyrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dimethyloct-6-enyl isobutyrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethyloct-6-enyl isobutyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethyloct-6-enyl acetate
  • 3,4-Dimethyloct-6-enyl propionate
  • 3,4-Dimethyloct-6-enyl butyrate

Uniqueness

3,4-Dimethyloct-6-enyl isobutyrate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .

Properties

CAS No.

94086-62-1

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

[(3S)-3,7-dimethyloct-6-enyl] 2-methylpropanoate

InChI

InChI=1S/C14H26O2/c1-11(2)7-6-8-13(5)9-10-16-14(15)12(3)4/h7,12-13H,6,8-10H2,1-5H3/t13-/m0/s1

InChI Key

ZGPPERKMXSGYRK-ZDUSSCGKSA-N

Isomeric SMILES

C[C@@H](CCC=C(C)C)CCOC(=O)C(C)C

Canonical SMILES

CC(C)C(=O)OCCC(C)CCC=C(C)C

Origin of Product

United States

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